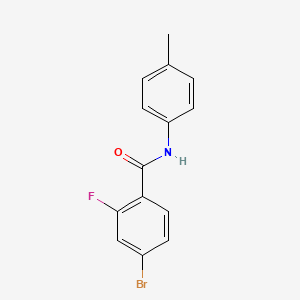
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide is an organic compound with the molecular formula C14H11BrFNO It is a derivative of benzamide, featuring bromine and fluorine substituents on the benzene ring, along with a 4-methylphenyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(4-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluorobenzoic acid and 4-methylaniline.
Activation of Carboxylic Acid: The carboxylic acid group of 4-bromo-2-fluorobenzoic acid is activated using a coupling reagent such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Amidation Reaction: The acyl chloride is then reacted with 4-methylaniline in the presence of a base such as triethylamine or pyridine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzamides with various functional groups replacing the bromine or fluorine atoms.
Reduction Reactions: Products include amine derivatives of the original compound.
Oxidation Reactions: Products include carboxylic acid derivatives of the original compound.
Scientific Research Applications
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is investigated for its potential use in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: It is used in studies to understand its interactions with biological molecules and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine substituents on the benzene ring can enhance the compound’s binding affinity and selectivity for these targets. The compound may inhibit or activate the target molecules, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluoro-N-methylbenzamide
- 4-bromo-2-fluoro-N-(2-methylphenyl)benzamide
- 4-bromo-2-fluoro-N-(4-fluoro-2-methylphenyl)benzamide
Uniqueness
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide is unique due to the presence of both bromine and fluorine substituents on the benzene ring, along with a 4-methylphenyl group attached to the nitrogen atom. This combination of substituents can influence the compound’s chemical reactivity, binding affinity, and selectivity for specific targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO/c1-9-2-5-11(6-3-9)17-14(18)12-7-4-10(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRXGVEILQRLDTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,3,6-trimethyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7523767.png)

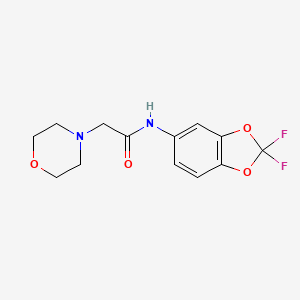
![N-benzyl-4-[(4-chlorophenyl)methyl]-1,4-diazepane-1-carboxamide](/img/structure/B7523791.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B7523798.png)
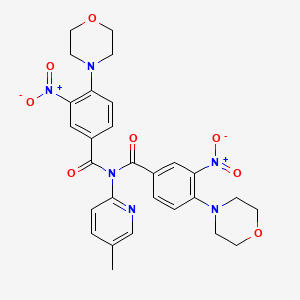
![(2,5-Dimethylfuran-3-yl)-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7523813.png)
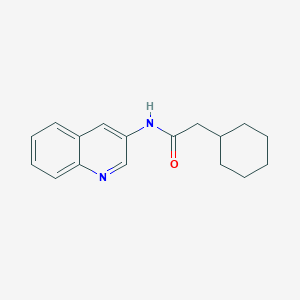
![6-(dimethylamino)-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B7523818.png)
![(E)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-pyridin-4-ylprop-2-enamide](/img/structure/B7523820.png)
![1-[(2,4-Difluorophenyl)methyl]-1-methyl-3-pyridin-3-ylurea](/img/structure/B7523826.png)
![N-[3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-yl]propanamide](/img/structure/B7523841.png)
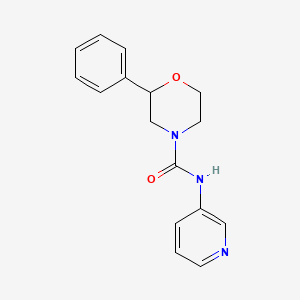
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B7523856.png)
